molecular formula C23H22N4O5 B2570314 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 898417-02-2

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

Cat. No.: B2570314
CAS No.: 898417-02-2
M. Wt: 434.452
InChI Key: ZSJUETKXLNTFAU-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C23H22N4O5 and its molecular weight is 434.452. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several stages, starting from the preparation of the 3,4-dihydroisoquinoline intermediate. This is followed by the introduction of the furan-2-yl ethyl group via electrophilic substitution or nucleophilic addition. The final step typically involves the coupling of the nitrophenyl oxalamide through peptide coupling reagents like DCC (dicyclohexylcarbodiimide).

  • Industrial Production Methods: Although large-scale industrial production is uncommon, potential methods include optimized flow chemistry techniques to ensure higher yields and purity. Scaling up requires precise control of reaction conditions to avoid by-products and achieve consistency.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: This compound may undergo oxidation reactions, particularly at the furan ring or the dihydroisoquinoline moiety.

    • Reduction: The nitrophenyl group is susceptible to reduction, potentially altering its electronic properties and reactivity.

    • Substitution: Electrophilic aromatic substitution reactions are possible on the phenyl and isoquinoline rings, facilitated by appropriate conditions and catalysts.

  • Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution are typical.

  • Major Products: Reaction products will vary widely, with possible products including oxidized or reduced derivatives, and substituted isoquinolines or furans.

Scientific Research Applications

  • Chemistry: As a versatile molecule, it serves as a building block for creating new materials or as a ligand in metal-catalyzed reactions.

  • Biology: Its structural motifs can interact with biological macromolecules, making it useful in studying enzyme interactions or as a potential drug candidate.

  • Medicine: Due to its complex structure, it holds potential for pharmaceutical research, particularly for its nitrophenyl and isoquinoline groups which are common in medicinal chemistry.

  • Industry: In material science, it could be explored for developing novel polymers or as a precursor in organic electronics.

5. Mechanism of Action: While specific mechanistic details would depend on the exact application, generally:

  • Molecular Targets: The compound likely interacts with enzymes or receptors due to its diverse functional groups.

  • Pathways Involved: It may modulate signal transduction pathways by binding to specific protein sites or interfering with cellular metabolites, depending on its intended use.

Comparison with Similar Compounds

  • N1-(2-(2,3-dihydroisoquinolin-1(2H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide: Similar structure but different positioning and functional groups.

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N'-(2-nitrophenyl)oxalamide: Replacing furan with thiophene offers different reactivity and properties.

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N'-(2-methylphenyl)oxalamide: Variation in the aromatic substituent leads to altered physicochemical properties.

  • Uniqueness: The presence of both the nitrophenyl and furan moieties in conjunction with an isoquinoline core gives the compound a unique profile that can offer distinct reactivity and binding properties not found in its close analogs.

  • Hope this detailed dive into N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide tickles your scientific fancy! Need more info on a specific section?

    Properties

    IUPAC Name

    N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-nitrophenyl)oxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H22N4O5/c28-22(23(29)25-18-8-3-4-9-19(18)27(30)31)24-14-20(21-10-5-13-32-21)26-12-11-16-6-1-2-7-17(16)15-26/h1-10,13,20H,11-12,14-15H2,(H,24,28)(H,25,29)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZSJUETKXLNTFAU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CO4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H22N4O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    434.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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